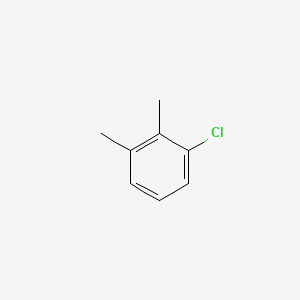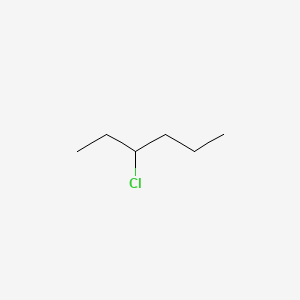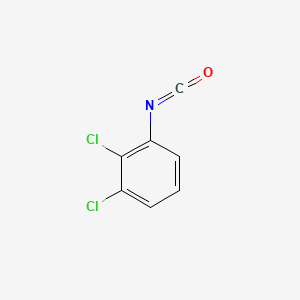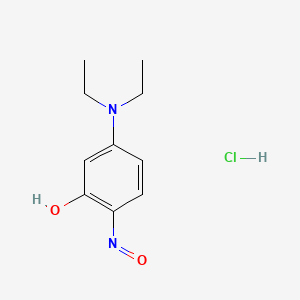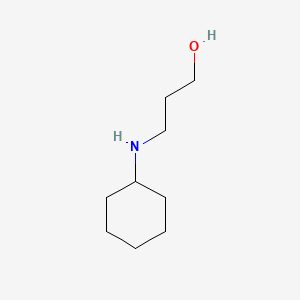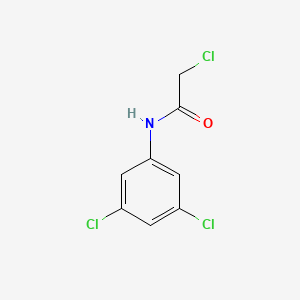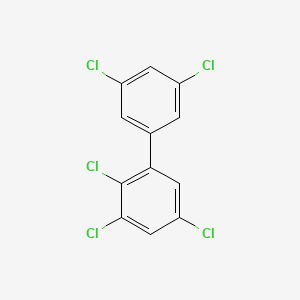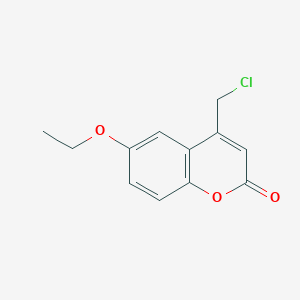
Dodecyl isocyanate
描述
Dodecyl isocyanate, also known as 1-isocyanatododecane, is a chemical compound with the molecular formula C13H25NO. It is a colorless to slightly yellowish liquid that is primarily used as an intermediate in the synthesis of various organic compounds. This compound is known for its reactivity due to the presence of the isocyanate group (-NCO), which makes it valuable in the production of polymers, coatings, and adhesives .
准备方法
Synthetic Routes and Reaction Conditions: Dodecyl isocyanate can be synthesized through several methods. One common method involves the reaction of dodecylamine with phosgene. This reaction typically occurs under controlled conditions to ensure safety and efficiency. The general reaction is as follows:
C12H25NH2+COCl2→C12H25NCO+2HCl
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of non-phosgene methods due to the toxicity of phosgene. One such method includes the reaction of dodecylamine with carbon monoxide and chlorine in the presence of a catalyst. This method is preferred for its reduced environmental impact and improved safety .
化学反应分析
Types of Reactions: Dodecyl isocyanate undergoes various chemical reactions, including:
Addition Reactions: Reacts with alcohols to form carbamates (urethanes).
Substitution Reactions: Reacts with amines to form substituted ureas.
Polymerization Reactions: Can polymerize to form polyurethanes.
Common Reagents and Conditions:
Alcohols: React with this compound in the presence of tertiary amines or metal salts as catalysts to form carbamates.
Amines: React with this compound to form ureas, often under mild conditions.
Major Products:
Carbamates: Formed from the reaction with alcohols.
Substituted Ureas: Formed from the reaction with amines.
科学研究应用
Dodecyl isocyanate is utilized in various scientific research applications, including:
Chemistry: Used in the synthesis of carbodiimides from phosphinimines, which are important intermediates in organic synthesis.
Biology: Employed in the preparation of AZT analogues, which are used in antiviral research.
Medicine: Investigated for its potential in drug delivery systems due to its reactivity and ability to form stable compounds.
Industry: Used in the production of polyurethanes, coatings, and adhesives, which are essential in various industrial applications
作用机制
The mechanism of action of dodecyl isocyanate primarily involves its reactivity with nucleophiles. The isocyanate group (-NCO) reacts with nucleophilic groups such as hydroxyl (-OH) and amino (-NH2) groups to form stable carbamates and ureas. This reactivity is exploited in the synthesis of polymers and other organic compounds. The molecular targets and pathways involved include the formation of covalent bonds with nucleophilic sites on other molecules, leading to the formation of new compounds .
相似化合物的比较
- Hexyl isocyanate
- Octyl isocyanate
- Cyclohexyl isocyanate
- Butyl isocyanate
Comparison: Dodecyl isocyanate is unique due to its longer alkyl chain compared to other isocyanates like hexyl and butyl isocyanate. This longer chain imparts different physical properties, such as higher boiling points and different solubility characteristics. Additionally, the reactivity of this compound can be influenced by the length of its alkyl chain, making it suitable for specific applications where longer chain isocyanates are preferred .
属性
IUPAC Name |
1-isocyanatododecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO/c1-2-3-4-5-6-7-8-9-10-11-12-14-13-15/h2-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIDSTEJLDQMWBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCN=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6063351 | |
| Record name | Dodecane, 1-isocyanato- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6063351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4202-38-4 | |
| Record name | Dodecyl isocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4202-38-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dodecane, 1-isocyanato- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004202384 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dodecane, 1-isocyanato- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dodecane, 1-isocyanato- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6063351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dodecyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.920 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary applications of Dodecyl isocyanate in materials science?
A1: this compound is mainly used as a modifying agent for polymers, particularly wool fibers [, ]. The compound reacts with the hydroxyl groups on the surface of materials like poly(2-hydroxyethyl methacrylate) (pHEMA) []. This reaction forms urethane linkages, creating an ordered, crystalline layer of methylene chains []. This surface modification can alter the material's properties, such as hydrophobicity and biocompatibility.
Q2: How does the structure of this compound influence its reactivity?
A2: this compound possesses a highly reactive isocyanate group (-N=C=O) that readily reacts with nucleophiles like hydroxyl groups [, ]. The long alkyl chain (C12H25) contributes to its hydrophobic nature []. This hydrophobicity influences its interaction with various solvents and its application in modifying surface properties. For instance, it allows for the creation of self-assembled monolayers (SAMs) on polymer surfaces [].
Q3: How does this compound contribute to the synthesis of cationic surfactants?
A3: this compound serves as a key intermediate in synthesizing cationic surfactant intermediates like 3-(dimethylamino)propane-1,2-di-dodecylcarbamate []. It reacts with 1-dimethylamino-2,3-propanediol in the presence of a catalyst, forming the desired carbamate derivative. These cationic surfactants have potential applications in various fields due to their unique amphiphilic properties.
Q4: How does the reaction of this compound with wool fibers affect the fiber properties?
A5: When wool fibers react with this compound, several physical changes occur []. The moisture content decreases, and the tensile strength drops while elongation at break increases []. These changes are attributed to the modification of the wool's structure by the incorporated this compound. This modification is evident in the FTIR spectra, showing changes in the amide and CO stretching regions, indicating the formation of new chemical bonds [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


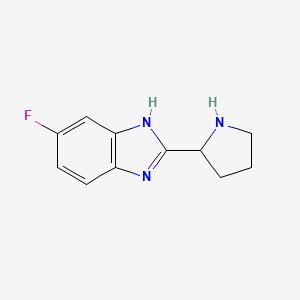
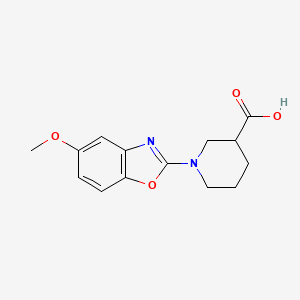
![1-(5-Methyl[1,3]oxazolo[4,5-b]pyridin-2-yl)piperidine-4-carboxylic acid](/img/structure/B1360975.png)
![3-[({5-[(Methylamino)carbonyl]-1,2,4-oxadiazol-3-yl}methyl)thio]propanoic acid](/img/structure/B1360976.png)

